Cas no 68426-81-3 (1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-)

1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl- structure
68426-81-3 structure
Product name:1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-
CAS No:68426-81-3
MF:C11H12N2O
MW:188.225782394409
CID:502877

1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-
    • 1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-(9CI)
    • 2-ethenyl-5-methoxy-1-methyl-1H-Benzimidazole
    • 1-Methyl-5-methoxy-2-tetralon
    • 1-methyl-5-methoxy-2-tetralone
    • 5-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalin
    • 5-methoxy-1-methyl-2-tetralone
    • 5-methoxy-1-methyl-2-vinyl-1H-benzimidazole
    • 5-methoxy-1-methyl-2-vinyl-1H-benzoimidazole
    • 5-Methoxy-1-methyl-3,4-dihydro-1H-naphthalin-2-on
    • 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl-
    • Inchi: 1S/C11H12N2O/c1-4-11-12-9-7-8(14-3)5-6-10(9)13(11)2/h4-7H,1H2,2-3H3
    • InChI Key: ZONRBWXBMNASSS-UHFFFAOYSA-N
    • SMILES: C1(C=C)N(C)C2=CC=C(OC)C=C2N=1

Computed Properties

  • Exact Mass: 188.09500
  • Monoisotopic Mass: 188.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27A^2

Experimental Properties

  • Density: 1.094
  • Boiling Point: 345.461 °C at 760 mmHg
  • Flash Point: 162.729 °C
  • PSA: 27.05000
  • LogP: 2.22490

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